N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
Furan derivatives, such as N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . These compounds have been studied for their potential applications in various fields, including medicinal chemistry.
Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including NMR, FT-IR, and UV-Vis . These techniques can provide information about the compound’s functional groups, bond lengths and angles, and electronic structure .Scientific Research Applications
Molecular Structure Analysis
The molecular structure of compounds related to N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide demonstrates significant conformational twists. For instance, in a similar compound, significant twists were observed between the pyrazole ring and the furan and benzene rings. These twists affect the molecular interactions, such as hydrogen bonding, which forms a supramolecular chain contributing to the compound's stability and reactivity. This characteristic could be significant in understanding the binding and interaction mechanisms of this compound with biological targets (Asiri et al., 2012).
Corrosion Inhibition
Compounds with a structural resemblance to this compound have been studied for their potential as corrosion inhibitors. For example, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (a compound with similar functional groups) showed effectiveness as a corrosion inhibitor for mild steel in acidic conditions. This suggests that this compound could also possess properties conducive to protecting metals from corrosion, which is vital in industrial applications (Sappani & Karthikeyan, 2014).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds, including those structurally related to this compound, have been extensively studied for their carbonic anhydrase inhibitory activity. This enzymatic inhibition is crucial in various therapeutic areas, such as diuretics, glaucoma treatments, and altitude sickness medications. The potent inhibition of carbonic anhydrase by sulfonamide derivatives highlights the potential therapeutic applications of this compound in similar medical conditions (Kucukoglu et al., 2016).
Synthetic Applications
The chemical reactivity of furan- and sulfonamide-containing compounds like this compound is notable in synthetic chemistry. For example, efficient construction of 2-sulfonylbenzo[b]furans from related compounds has been achieved, demonstrating the versatility of these molecules in synthesizing complex heterocyclic structures. This synthetic utility could extend to this compound, making it a valuable precursor or intermediate in organic synthesis (Li & Liu, 2014).
Mechanism of Action
While the specific mechanism of action for N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is not available, furan derivatives have been studied for their potential biological activities. For example, some furan derivatives have been found to inhibit the epidemal growth factor receptor (EGFR), which is a target for anticancer drugs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-8-11(9(2)13-12-8)18(15,16)14(3)7-10-5-4-6-17-10/h4-6H,7H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNIBGHIWBOTIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)CC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332637 | |
Record name | N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57263908 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1025026-55-4 | |
Record name | N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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